An In-Depth Technical Guide to the Synthesis of 5-tert-butyl-2-hydroxybenzophenone
An In-Depth Technical Guide to the Synthesis of 5-tert-butyl-2-hydroxybenzophenone
Abstract
This technical guide provides a comprehensive overview of the synthesis of 5-tert-butyl-2-hydroxybenzophenone, a valuable compound in various chemical applications, notably as a UV stabilizer. This document is intended for researchers, scientists, and professionals in drug development and materials science. It delves into the primary synthetic routes, including the Fries rearrangement and Friedel-Crafts acylation, offering detailed mechanistic insights and step-by-step experimental protocols. Furthermore, this guide includes a thorough characterization of the target molecule, supported by spectroscopic data, and provides a comparative analysis of the synthetic methodologies to aid in the selection of the most suitable approach for specific research and development needs.
Introduction: Significance and Applications of 5-tert-butyl-2-hydroxybenzophenone
2-Hydroxybenzophenones are a class of organic compounds that have garnered significant attention due to their ability to absorb ultraviolet (UV) radiation. This property makes them invaluable as UV stabilizers in a wide array of consumer products, including plastics, coatings, and cosmetics, protecting these materials from degradation caused by UV light. The introduction of a tert-butyl group at the 5-position of the 2-hydroxybenzophenone scaffold enhances its compatibility with polymeric matrices and can modulate its photochemical properties.
5-tert-butyl-2-hydroxybenzophenone, in particular, serves as a key intermediate in the synthesis of more complex molecules and as a functional building block in materials science. Its synthesis is a topic of interest for chemists seeking efficient and scalable methods to produce this and related compounds. This guide will explore the two most prominent and historically significant methods for its preparation: the Fries rearrangement of 4-tert-butylphenyl benzoate and the Friedel-Crafts acylation of 4-tert-butylphenol.
Synthetic Methodologies: A Comparative Overview
The synthesis of 5-tert-butyl-2-hydroxybenzophenone can be approached through several synthetic strategies. The choice of method often depends on factors such as the availability of starting materials, desired regioselectivity, and scalability. Here, we focus on two classical and reliable methods.
| Synthetic Method | Starting Materials | Key Reagents | Primary Product | Key Advantages | Potential Challenges |
| Fries Rearrangement | 4-tert-butylphenyl benzoate | Lewis Acid (e.g., AlCl₃) | 5-tert-butyl-2-hydroxybenzophenone | Good regioselectivity for the ortho-product at higher temperatures. | Requires stoichiometric amounts of Lewis acid; potential for side reactions. |
| Friedel-Crafts Acylation | 4-tert-butylphenol, Benzoyl chloride | Lewis Acid (e.g., AlCl₃) | 5-tert-butyl-2-hydroxybenzophenone | Direct acylation; can be highly efficient. | Potential for O-acylation vs. C-acylation; regioselectivity can be an issue. |
The Fries Rearrangement: A Detailed Exploration
The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxyaryl ketone using a Lewis acid catalyst.[1] This reaction is particularly useful for the synthesis of ortho- and para-hydroxyaryl ketones.
Mechanistic Insights
The mechanism of the Fries rearrangement involves the formation of an acylium ion intermediate. The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the ester, making the acyl group more electrophilic. This is followed by an intramolecular or intermolecular transfer of the acyl group to the aromatic ring. The regioselectivity of the rearrangement is temperature-dependent, with lower temperatures favoring the para-product and higher temperatures favoring the ortho-product. In the case of 4-tert-butylphenyl benzoate, the bulky tert-butyl group at the para position sterically hinders attack at that position, thus favoring the formation of the ortho-acylated product, 5-tert-butyl-2-hydroxybenzophenone.
Caption: Mechanism of the Fries Rearrangement.
Experimental Protocol: Fries Rearrangement of 4-tert-butylphenyl benzoate
This protocol is adapted from established procedures for the Fries rearrangement of substituted phenyl esters.[2]
Materials:
-
4-tert-butylphenyl benzoate
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ice
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place 4-tert-butylphenyl benzoate (1 equivalent).
-
Add nitrobenzene to the flask to dissolve the starting material.
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Cool the mixture to 0-5 °C in an ice-water bath.
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Slowly add anhydrous aluminum chloride (2.5 equivalents) in portions to the stirred solution. Maintain the temperature below 10 °C during the addition.
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After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C.
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Maintain the reaction at this temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Stir the mixture vigorously for 30 minutes to decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Friedel-Crafts Acylation: A Direct Approach
The Friedel-Crafts acylation is a cornerstone of organic synthesis, allowing for the direct introduction of an acyl group onto an aromatic ring.[3] This method can be effectively employed for the synthesis of 5-tert-butyl-2-hydroxybenzophenone from 4-tert-butylphenol and benzoyl chloride.
Mechanistic Insights
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, AlCl₃, reacts with benzoyl chloride to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring of 4-tert-butylphenol. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group. Since the para position is blocked by the tert-butyl group, the acylation occurs predominantly at the ortho position to yield 5-tert-butyl-2-hydroxybenzophenone. A key consideration is the potential for O-acylation to form the ester, which can then undergo a Fries rearrangement under the reaction conditions.
Caption: Mechanism of the Friedel-Crafts Acylation.
Experimental Protocol: Friedel-Crafts Acylation of 4-tert-butylphenol
This protocol is based on general procedures for the Friedel-Crafts acylation of phenols.[4]
Materials:
-
4-tert-butylphenol
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Carbon disulfide (CS₂) or nitrobenzene (solvent)
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ice
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride tube, suspend anhydrous aluminum chloride (1.2 equivalents) in carbon disulfide.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add benzoyl chloride (1 equivalent) to the stirred suspension.
-
In a separate flask, dissolve 4-tert-butylphenol (1 equivalent) in carbon disulfide.
-
Add the solution of 4-tert-butylphenol dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours, or until TLC indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer. If a solid precipitates, it may be the product complex; in this case, continue stirring until the solid dissolves in the aqueous acid.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water, 5% sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Characterization of 5-tert-butyl-2-hydroxybenzophenone
Thorough characterization of the synthesized product is essential to confirm its identity and purity.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₈O₂ | [5] |
| Molecular Weight | 254.32 g/mol | [5] |
| CAS Number | 10425-05-5 | [5] |
Spectroscopic Data
Infrared (IR) Spectroscopy: [5]
The IR spectrum of 5-tert-butyl-2-hydroxybenzophenone is expected to show characteristic absorption bands for the hydroxyl and carbonyl functional groups.
-
O-H stretch (phenolic): A broad band in the region of 3200-3600 cm⁻¹
-
C=O stretch (ketone): A strong absorption band around 1630-1680 cm⁻¹
-
C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is a powerful tool for structural elucidation. The expected signals for 5-tert-butyl-2-hydroxybenzophenone are:
-
A singlet for the nine protons of the tert-butyl group, typically in the range of δ 1.2-1.4 ppm.
-
A multiplet or distinct signals for the aromatic protons. The proton ortho to the hydroxyl group will be downfield due to hydrogen bonding with the carbonyl oxygen.
-
A singlet for the phenolic hydroxyl proton, which may be broad and its chemical shift can vary with concentration and solvent.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon will appear significantly downfield (typically >190 ppm). The carbons of the tert-butyl group will appear in the aliphatic region.
Mass Spectrometry (MS):
The mass spectrum will show the molecular ion peak (M⁺) at m/z 254. The fragmentation pattern will likely involve the loss of a methyl group from the tert-butyl substituent and cleavage adjacent to the carbonyl group.
Conclusion and Future Perspectives
This guide has detailed two robust and well-established methods for the synthesis of 5-tert-butyl-2-hydroxybenzophenone: the Fries rearrangement and the Friedel-Crafts acylation. Both methods offer reliable pathways to the target molecule, with the choice between them depending on specific laboratory constraints and desired outcomes. The mechanistic discussions and detailed protocols provided herein are intended to equip researchers with the foundational knowledge to successfully synthesize and characterize this important compound.
Future research in this area may focus on the development of greener and more atom-economical synthetic routes, potentially utilizing heterogeneous catalysts to simplify product purification and catalyst recycling. Furthermore, the exploration of novel applications for 5-tert-butyl-2-hydroxybenzophenone and its derivatives in areas such as photochemistry, medicinal chemistry, and advanced materials science remains a promising avenue for continued investigation.
References
-
National Institute of Standards and Technology. (5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone. In NIST Chemistry WebBook. Retrieved from [Link]
-
Chemeo. (5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone (CAS 10425-05-5). Retrieved from [Link]
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning. (Provides general procedures for Friedel-Crafts reactions).
- U.S. Patent No. WO2018073835A1. (2018). A process for the preparation of tertiary butyl phenol. Google Patents.
-
Organic Syntheses. Phenyl t-butyl ether. Org. Synth.1965 , 45, 92. Retrieved from [Link]
-
Chemical Thinking Laboratory. (2022, August 17). A Friedel Crafts Reaction [Video]. YouTube. [Link] (Illustrative video of a similar reaction type).
-
National Center for Biotechnology Information. (2-tert-Butyl-4,6-bis(3,5-di-tert-butyl-4-hydroxybenzyl)phenol). PubChem Compound Summary for CID 78152. Retrieved from [Link]
-
SpectraBase. (2-Hydroxyphenyl)-(5-methoxy-2-oxidanyl-phenyl)methanone. Retrieved from [Link]
-
Haz-Map. Bis(2-hydroxy-3-tert-butyl-5-methylphenyl)methane. Retrieved from [Link]
- Ingle, V. N., et al. (2013). Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 1085-1091.
-
Gu, Y., et al. (2007). Synthesis of 5-Bromo-2-hydroxybenzophenone. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4263. [Link]
Sources
- 1. ajchem-a.com [ajchem-a.com]
- 2. (5-Bromo-2-hydroxyphenyl)(phenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2018073835A1 - A process for the preparation of tertiary butyl phenol - Google Patents [patents.google.com]
- 4. cerritos.edu [cerritos.edu]
- 5. (5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone [webbook.nist.gov]
